molecular formula C6H4Cl2F9O2P B15336484 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate

3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate

Cat. No.: B15336484
M. Wt: 380.96 g/mol
InChI Key: NSQJDURYKLOCBM-UHFFFAOYSA-N
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Description

3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate: is a fluorinated organophosphorus compound. It is characterized by the presence of a highly fluorinated hexyl chain and two chlorine atoms attached to a phosphorus atom. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to chemical degradation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate typically involves the reaction of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol with phosphorus trichloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorus trichloride. The general reaction scheme is as follows:

3,3,4,4,5,5,6,6,6-Nonafluorohexanol+PCl33,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate+HCl\text{3,3,4,4,5,5,6,6,6-Nonafluorohexanol} + \text{PCl}_3 \rightarrow \text{this compound} + \text{HCl} 3,3,4,4,5,5,6,6,6-Nonafluorohexanol+PCl3​→3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure the purity and yield of the product. The use of advanced purification techniques such as distillation and recrystallization is common to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chlorine atoms in 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate can be substituted by nucleophiles such as alcohols, amines, and thiols.

    Hydrolysis: In the presence of water, the compound undergoes hydrolysis to form 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphoric acid and hydrochloric acid.

Common Reagents and Conditions:

    Nucleophiles: Alcohols, amines, thiols.

    Solvents: Anhydrous solvents such as dichloromethane or toluene.

    Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products:

    Substitution Products: Depending on the nucleophile used, products such as 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphorothioates, phosphoramidates, or phosphorates can be formed.

    Hydrolysis Products: 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphoric acid and hydrochloric acid.

Scientific Research Applications

Chemistry:

    Catalysis: Used as a catalyst in various organic reactions due to its unique chemical properties.

    Surface Modification: Employed in the modification of surfaces to impart hydrophobic and oleophobic properties.

Biology and Medicine:

    Drug Delivery: Investigated for use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Biomolecular Interactions: Studied for its interactions with biomolecules, which can be useful in the development of new pharmaceuticals.

Industry:

    Coatings: Used in the production of coatings that require high chemical and thermal stability.

    Electronics: Employed in the electronics industry for the production of components that require high resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate involves its ability to form stable complexes with various nucleophiles. The highly electronegative fluorine atoms create a strong electron-withdrawing effect, which stabilizes the phosphorus center and makes it highly reactive towards nucleophiles. This reactivity is exploited in various chemical reactions and applications.

Comparison with Similar Compounds

  • 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
  • 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphonic acid
  • 1H,1H,2H,2H-Nonafluorohexyl acrylate

Comparison:

  • 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: Similar in structure but contains a methacrylate group instead of a phosphorodichloridate group. Used primarily in polymer chemistry.
  • 3,3,4,4,5,5,6,6,6-Nonafluorohexyl phosphonic acid: Contains a phosphonic acid group, making it more suitable for applications requiring strong acidic properties.
  • 1H,1H,2H,2H-Nonafluorohexyl acrylate: Contains an acrylate group and is used in the production of fluorinated polymers.

The uniqueness of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl Phosphorodichloridate lies in its combination of a highly fluorinated chain with a reactive phosphorus center, making it versatile for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C6H4Cl2F9O2P

Molecular Weight

380.96 g/mol

IUPAC Name

6-dichlorophosphoryloxy-1,1,1,2,2,3,3,4,4-nonafluorohexane

InChI

InChI=1S/C6H4Cl2F9O2P/c7-20(8,18)19-2-1-3(9,10)4(11,12)5(13,14)6(15,16)17/h1-2H2

InChI Key

NSQJDURYKLOCBM-UHFFFAOYSA-N

Canonical SMILES

C(COP(=O)(Cl)Cl)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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